(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
CAS No.: 1396680-63-9
VCID: VC6821033
Molecular Formula: C19H13F4N3O2
Molecular Weight: 391.326
* For research use only. Not for human or veterinary use.

Description |
(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceuticals. This compound features a unique structural arrangement, including a fluorinated phenyl group and a trifluoromethyl substituent, which enhance its biological activity and stability. SynthesisThe synthesis of (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. These reactions often require controlled temperatures and specific pH levels to optimize yield and purity. Techniques such as chromatography are employed for purification after synthesis. Biological ActivityThe compound's fluorinated groups enhance its lipophilicity and binding affinity towards certain enzymes or receptors. This suggests potential applications in drug discovery, particularly in targeting specific biological pathways. The presence of the oxadiazole moiety is known to contribute to biological activity in similar compounds, such as those used in histone deacetylase (HDAC) inhibition . Future DirectionsFurther research is needed to fully explore the potential applications of (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone. This could involve investigating its interaction with various biological targets and assessing its efficacy in preclinical models. |
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CAS No. | 1396680-63-9 |
Product Name | (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
Molecular Formula | C19H13F4N3O2 |
Molecular Weight | 391.326 |
IUPAC Name | (2-fluorophenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Standard InChI | InChI=1S/C19H13F4N3O2/c20-15-7-2-1-6-14(15)18(27)26-9-12(10-26)17-24-16(25-28-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2 |
Standard InChIKey | ZEOUJTWVVAVATI-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Solubility | not available |
PubChem Compound | 71784096 |
Last Modified | Aug 18 2023 |
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